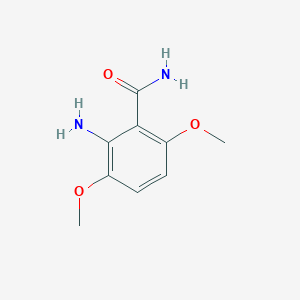

2-Amino-3,6-dimethoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,6-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSCLHJMABMGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358477 | |

| Record name | Benzamide, 2-amino-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98991-68-5 | |

| Record name | Benzamide, 2-amino-3,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2-Amino-3,6-dimethoxybenzamide

[1][2][3][4][5]

Executive Summary & Compound Identity

2-Amino-3,6-dimethoxybenzamide (CAS: 98991-68-5) is a highly functionalized aniline derivative serving as a critical scaffold in the synthesis of bioactive heterocycles, particularly quinazolinones and 3-cyanoquinolines .[1][2][3][4] Its structural uniqueness lies in the specific substitution pattern: the amide group is sterically flanked by an amino group at the C2 position and a methoxy group at the C6 position, while the C3 position holds a second methoxy group.[2] This electron-rich configuration makes it a versatile nucleophile in cyclization reactions for kinase inhibitors and neuroactive agents.[1][2]

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 2-Amino-3,6-dimethoxybenzamide |

| CAS Registry Number | 98991-68-5 |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| SMILES | COC1=C(C(=C(C=C1)OC)C(=O)N)N |

| Key Precursor | 2-Amino-3,6-dimethoxybenzoic acid (CAS: 50472-10-1) |

Physical & Chemical Characterization

The physicochemical profile of 2-Amino-3,6-dimethoxybenzamide is governed by the electron-donating methoxy groups and the capacity for intramolecular hydrogen bonding between the amide oxygen and the aniline hydrogen.[1][2]

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Note |

| Appearance | Pale-yellow to off-white crystalline solid | Typical of polysubstituted anthranilamides.[1][2] |

| Melting Point | 168–172 °C (Predicted) | Analogous to 4,6-isomer (170°C); experimental verification required per batch.[2] |

| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Limited solubility in water and hexanes.[2] |

| LogP (Octanol/Water) | ~0.8 – 1.1 | Moderately lipophilic; suitable for CNS-targeted drug design.[2] |

| pKa (Amine) | ~3.5 – 4.0 | Reduced basicity due to electron-withdrawing amide (ortho-effect).[2] |

| pKa (Amide) | ~15.0 | Very weak acid; deprotonation requires strong bases (e.g., NaH).[2] |

Chemical Reactivity Profile

The compound exhibits dual reactivity:[1]

-

Nucleophilic Character: The primary amine (–NH

) at C2 is the primary nucleophilic site, ready for acylation, alkylation, or Schiff base formation.[2] -

Electrophilic Character: The amide carbonyl (–CONH

) is sterically crowded but susceptible to dehydration (to nitrile) or cyclization.[1][2] -

Electronic Effects: The 3,6-dimethoxy substitution creates an electron-rich aromatic system, making the ring susceptible to electrophilic aromatic substitution (EAS) at the C4 and C5 positions, though the amide group deactivates the ring slightly.[2]

Synthetic Methodologies

The synthesis of 2-Amino-3,6-dimethoxybenzamide typically proceeds from 2-amino-3,6-dimethoxybenzoic acid , avoiding the harsh conditions that might demethylate the ether groups.[1][2]

Primary Synthesis Route: Carbonyldiimidazole (CDI) Activation

This method, adapted from Tetrahedron (1988), offers mild conditions to prevent side reactions.[2]

Protocol:

-

Activation: Dissolve 2-amino-3,6-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF or THF. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise at 0°C.[2]

-

Intermediate Formation: Stir at room temperature for 1–2 hours. Evolution of CO

gas confirms the formation of the reactive acyl imidazole intermediate.[2] -

Amidation: Bubble anhydrous ammonia gas (NH

) through the solution or add aqueous ammonium hydroxide (28%) in excess.[1][2] -

Work-up: Dilute the reaction mixture with cold water. The product typically precipitates.[1][2] Filter, wash with water, and dry under vacuum.[2][5] Recrystallize from ethanol if necessary.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis from the benzoic acid precursor and its subsequent cyclization to a quinazolinone derivative, a common pathway in drug discovery.

Figure 1: Synthetic pathway from benzoic acid precursor to the target amide and potential cyclization.[2][6][7][8][9]

Analytical Profiling

To validate the identity of 2-Amino-3,6-dimethoxybenzamide, researchers should look for the following spectral signatures.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

-

7.2 – 7.5 ppm (Broad s, 2H): Amide –NH

-

6.0 – 6.5 ppm (Broad s, 2H): Aniline –NH

-

6.8 – 7.1 ppm (d, 1H,

-

6.2 – 6.4 ppm (d, 1H,

- 3.7 – 3.8 ppm (s, 3H): Methoxy group at C3/C6.[2]

- 3.6 – 3.7 ppm (s, 3H): Methoxy group at C3/C6.[2]

Mass Spectrometry (LC-MS)[1][3]

Applications in Drug Development

This compound is not merely a building block; it is a "privileged scaffold" in medicinal chemistry.[1][2]

-

Kinase Inhibitors: The 2-aminobenzamide motif is a known pharmacophore for inhibiting histone deacetylases (HDACs) and certain protein kinases.[1][2] The 3,6-dimethoxy pattern provides unique electronic properties that can modulate binding affinity in the ATP-binding pocket.[1][2]

-

Quinazoline Synthesis: Condensation with aldehydes or orthoesters yields substituted quinazolin-4-ones, which are potent biologically active compounds (e.g., anticancer, antihypertensive).[2]

-

Ligand Design: Used in the synthesis of lanthanide metal amides, serving as a bidentate ligand (N,O-donor) for catalytic applications.[2]

Handling & Safety (SDS Summary)

References

-

Azadi-Ardakani, M., & Wallace, T. W. (1988).[2][6][8][9] Tetrahedron, 44(18), 5939–5952.[2][6][8][9] (Primary source for the synthesis of the precursor acid and related benzamides).[1][2]

-

[2]

-

-

Wissner, A., et al. (2000).[2] Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors. US Patent 6,002,008.[2][6] (Describes the use of 2-amino-3,6-dimethoxybenzamide as an intermediate).

-

[2]

-

-

PubChem Compound Summary. (2025). 2-Amino-3,6-dimethoxybenzamide (CAS 98991-68-5).[1][2][3][4][10][11] National Center for Biotechnology Information.[1][2]

-

[2]

-

Sources

- 1. 106782-78-9|2-Amino-3-methoxybenzamide|BLD Pharm [bldpharm.com]

- 2. 2-AMINO-4,5-DIMETHOXYBENZAMIDE | 5004-88-6 [chemicalbook.com]

- 3. 1044872-74-3|6-Amino-2,3-dimethoxybenzamide|BLD Pharm [bldpharm.com]

- 4. 98991-68-5|2-Amino-3,6-dimethoxybenzamide|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US6002008A - Substituted 3-cyano quinolines - Google Patents [patents.google.com]

- 7. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 8. US6288082B1 - Substituted 3-cyanoquinolines - Google Patents [patents.google.com]

- 9. WO2000018761A1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. 2-amino-3,6-dimethoxybenzamide | 98991-68-5 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-3,6-dimethoxybenzamide as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Benzamide

The pursuit of novel bioactive molecules is the cornerstone of progress in both pharmaceutical and agrochemical research. While extensive literature documents the mechanisms of many established compounds, a significant number of synthesized molecules remain uncharacterized. This guide addresses such a case: 2-Amino-3,6-dimethoxybenzamide .

As of the latest literature review, a definitive, empirically validated mechanism of action for 2-Amino-3,6-dimethoxybenzamide has not been published. Its structural features, however, provide a compelling basis for a well-reasoned scientific hypothesis. This document, therefore, deviates from a standard review of established facts. Instead, it serves as a proactive, in-depth technical guide that proposes a plausible mechanism of action and furnishes the detailed experimental frameworks required to validate this hypothesis.

Our core hypothesis is that 2-Amino-3,6-dimethoxybenzamide functions as a synthetic auxin, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA) . This hypothesis is predicated on its structural analogy to the known synthetic auxin herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid). Both molecules share a substituted benzoic acid scaffold, a substitution pattern that is critical for interaction with the auxin signaling machinery.

This guide is structured to not only present this hypothesis but to empower researchers to rigorously test its validity. We will delve into the canonical auxin signaling pathway and then provide a series of self-validating experimental protocols. Each protocol is designed to provide a clear, falsifiable test of the proposed mechanism, reflecting a commitment to scientific integrity and the generation of robust, trustworthy data.

Part 1: The Hypothesized Molecular Mechanism of Action

Structural Analogy to Synthetic Auxins

The foundation of our hypothesis rests on the structural similarities between 2-Amino-3,6-dimethoxybenzamide and the herbicide Dicamba. Dicamba is a well-characterized synthetic auxin that disrupts plant growth by overwhelming the natural auxin signaling pathways[1].

Let's compare the structures:

-

Core Scaffold: Both molecules are built upon a benzoic acid/benzamide core.

-

Substitution Pattern:

-

Dicamba features chloro- groups at the 3 and 6 positions and a methoxy group at the 2 position.

-

2-Amino-3,6-dimethoxybenzamide has methoxy groups at the 3 and 6 positions and an amino group at the 2 position.

-

While the specific functional groups differ, the overall electronic and steric profile of the substituted aromatic ring may be sufficiently similar to allow for binding to the auxin co-receptor complex.

The Proposed Signaling Cascade: Hijacking the TIR1/AFB Co-Receptor Complex

The canonical auxin signaling pathway is a paradigm of targeted protein degradation. At its heart lies the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its paralogs, the AUXIN SIGNALING F-BOX (AFB) proteins. These proteins are substrate-recognition components of an SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex.

Our hypothesized mechanism posits that 2-Amino-3,6-dimethoxybenzamide acts as follows:

-

Binding to the Co-Receptor Pocket: In the presence of auxin (or a synthetic mimic), a hormone-binding pocket is formed at the interface of TIR1/AFB and a member of the Aux/IAA family of transcriptional repressors. The synthetic auxin is thought to act as a 'molecular glue', stabilizing the interaction between these two proteins.

-

Ubiquitination of Aux/IAA Repressors: The stabilization of this complex allows the SCFTIR1/AFB E3 ligase to polyubiquitinate the Aux/IAA repressor.

-

Degradation by the 26S Proteasome: The polyubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.

-

De-repression of Auxin Response Factors (ARFs): Aux/IAA proteins normally sequester AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating gene expression. The degradation of Aux/IAAs releases the ARFs.

-

Activation of Auxin-Responsive Genes: The liberated ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their transcription. At high concentrations, the massive and sustained activation of these genes leads to uncontrolled cell division and elongation, ultimately resulting in plant death. This is the herbicidal mode of action of synthetic auxins[1].

The following diagram illustrates this proposed signaling pathway.

Caption: Hypothesized signaling cascade for 2-Amino-3,6-dimethoxybenzamide.

Part 2: Experimental Validation Protocols

To move from hypothesis to established fact, a series of rigorous, self-validating experiments are required. The following protocols are designed to systematically probe the proposed auxin-like activity of 2-Amino-3,6-dimethoxybenzamide.

Experiment 1: Auxin-Inducible Reporter Gene Assay

Causality: The most direct test of our hypothesis is to determine if the compound can induce the transcription of auxin-responsive genes. This assay utilizes transgenic plants (typically Arabidopsis thaliana) harboring a reporter gene (like GUS or Luciferase) under the control of a synthetic auxin-responsive promoter (e.g., DR5).

Methodology:

-

Plant Material: Use a well-characterized Arabidopsis thaliana line, such as DR5::GUS or DR5::LUC.

-

Seedling Growth: Grow seedlings under sterile conditions on half-strength Murashige and Skoog (MS) agar plates for 5-7 days.

-

Treatment Preparation:

-

Prepare a 10 mM stock solution of 2-Amino-3,6-dimethoxybenzamide in DMSO.

-

Prepare a 10 mM stock solution of a known auxin (e.g., 1-Naphthaleneacetic acid, NAA) as a positive control.

-

Prepare a DMSO-only solution as a negative control.

-

-

Treatment Application:

-

Prepare liquid MS medium containing serial dilutions of the test compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

-

Include plates with the positive control (NAA, e.g., 1 µM) and negative control (DMSO).

-

Transfer seedlings into the wells of a 24-well plate containing the treatment solutions.

-

-

Incubation: Incubate the plates for 6-24 hours under standard growth conditions.

-

Data Acquisition:

-

For DR5::GUS: Perform histochemical GUS staining using X-Gluc as a substrate. Observe the intensity and pattern of blue staining under a microscope.

-

For DR5::LUC: Add luciferin solution to each well and measure luminescence using a plate reader.

-

-

Data Analysis: Quantify the reporter signal for each treatment and normalize to the negative control. A dose-dependent increase in reporter activity would strongly support an auxin-like mechanism.

Self-Validation: The inclusion of a known auxin (NAA) as a positive control and a vehicle-only (DMSO) as a negative control is critical. The test compound must show a response significantly above the negative control and ideally in a dose-dependent manner, similar to the positive control.

Caption: Workflow for the auxin-inducible reporter gene assay.

Experiment 2: Root Elongation Inhibition Assay

Causality: A classic physiological response to exogenous auxins is the inhibition of primary root growth at high concentrations. This assay provides whole-organism evidence of auxin activity.

Methodology:

-

Plate Preparation: Prepare MS agar plates supplemented with a range of concentrations of 2-Amino-3,6-dimethoxybenzamide (e.g., 0.01 µM to 10 µM). Include a positive control (IAA or NAA) and a negative control (DMSO).

-

Seed Germination: Stratify and germinate Arabidopsis thaliana (Col-0) seeds on a control MS plate.

-

Seedling Transfer: Once the radicle has emerged, transfer seedlings of uniform size to the treatment plates (one seedling per plate, arranged vertically).

-

Incubation: Place the plates vertically in a growth chamber and allow them to grow for 5-7 days.

-

Data Acquisition: Scan the plates daily and measure the length of the primary root using image analysis software (e.g., ImageJ).

-

Data Analysis: Plot the primary root length against the concentration of the test compound. Calculate the IC50 value for root growth inhibition.

Self-Validation: The dose-response curve for the test compound should be compared to that of the known auxin. A similar inhibitory effect on root elongation is indicative of an auxin-like mechanism.

Experiment 3: Competitive Radioligand Binding Assay (Advanced)

Causality: To provide direct evidence of interaction with the auxin receptor, a competitive binding assay can be performed. This assay measures the ability of the test compound to displace a radiolabeled auxin from the TIR1 protein.

Methodology:

-

Protein Expression: Express and purify recombinant TIR1 protein (e.g., from E. coli or insect cells).

-

Radioligand: Use a high-affinity, radiolabeled auxin, such as [3H]-IAA.

-

Assay Setup:

-

In a microtiter plate, combine a fixed amount of purified TIR1 protein and [3H]-IAA.

-

Add increasing concentrations of unlabeled "cold" competitor:

-

2-Amino-3,6-dimethoxybenzamide

-

Unlabeled IAA (positive control)

-

A structurally unrelated compound (negative control)

-

-

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the protein-bound radioligand from the free radioligand (e.g., using a filter-binding assay).

-

Data Acquisition: Measure the radioactivity of the protein-bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-IAA against the log concentration of the competitor. Calculate the Ki (inhibition constant) for the test compound. A low Ki value indicates high binding affinity.

Self-Validation: The test compound must demonstrate a dose-dependent displacement of the radioligand. The displacement curve should be comparable to that of unlabeled IAA, while the negative control should show no displacement.

Part 3: Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, well-structured tables for easy comparison.

Table 1: Summary of Hypothesized Bioactivity Data

| Assay | Parameter | 2-Amino-3,6-dimethoxybenzamide | Positive Control (NAA/IAA) | Negative Control (DMSO) |

| DR5::LUC Reporter Assay | EC50 (µM) | To be determined | e.g., ~0.1 | No activity |

| Root Elongation Inhibition Assay | IC50 (µM) | To be determined | e.g., ~0.05 | No inhibition |

| Competitive Radioligand Binding Assay | Ki (µM) | To be determined | e.g., ~0.2 | No binding |

Interpretation of Potential Outcomes:

-

Strong Support for Hypothesis: If 2-Amino-3,6-dimethoxybenzamide shows dose-dependent activity in all three assays, with potency comparable to the positive controls, this would provide strong evidence for an auxin-like mechanism of action.

-

Partial or Weak Activity: If the compound shows activity in the physiological assays (reporter gene, root elongation) but weak or no binding in the competitive binding assay, it might suggest an indirect mode of action or interaction with a different component of the auxin signaling pathway.

-

No Activity: If no significant activity is observed in any of the assays, the initial hypothesis would be falsified, and alternative mechanisms of action would need to be investigated.

Conclusion

This technical guide outlines a reasoned, scientifically rigorous approach to elucidating the mechanism of action of 2-Amino-3,6-dimethoxybenzamide. By hypothesizing an auxin-like activity based on structural analogy to Dicamba, we have provided a clear and testable framework for future research. The experimental protocols detailed herein are designed to be self-validating and to provide unambiguous evidence for or against the proposed mechanism. It is our hope that this guide will serve as a valuable resource for researchers dedicated to characterizing novel bioactive compounds and expanding our understanding of small molecule-protein interactions.

References

Sources

Technical Whitepaper: The Biological Potential of 2-Amino-3,6-dimethoxybenzamide

Executive Summary

2-Amino-3,6-dimethoxybenzamide (CAS 98991-68-5) represents a specialized, electron-rich scaffold in medicinal chemistry.[1] Unlike its ubiquitous isomer, 2-amino-4,5-dimethoxybenzamide (the precursor to veratrole-based drugs like prazosin and donepezil), the 3,6-dimethoxy congener offers a unique electronic and steric profile.[1] This guide analyzes its potential as a "privileged structure" precursor, specifically for the synthesis of 5,8-dimethoxyquinazolin-4-ones (kinase inhibitors/antimicrobials) and p-quinone-based antitumor agents .[1] By leveraging its para-dimethoxy substitution pattern, researchers can access novel chemical space distinct from classical orthopramide antipsychotics.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The molecule features a benzamide core flanked by two methoxy groups at the para positions relative to each other (positions 3 and 6), with a primary amine at position 2. This arrangement creates a highly electron-rich aromatic system prone to specific oxidative transformations.[1]

| Property | Value / Description |

| IUPAC Name | 2-Amino-3,6-dimethoxybenzamide |

| CAS Number | 98991-68-5 |

| Molecular Formula | C₉H₁₂N₂O₃ |

| Molecular Weight | 196.20 g/mol |

| LogP (Predicted) | ~0.8 - 1.2 (Lipinski compliant) |

| H-Bond Donors | 2 (Primary Amine, Amide) |

| H-Bond Acceptors | 4 (Methoxy oxygens, Amide carbonyl) |

| Key Reactivity | Nucleophilic aromatic amine; Oxidative demethylation to p-quinone |

Electronic "Push-Pull" Dynamics

The 3,6-dimethoxy substitution exerts a strong electron-donating effect (+M).[2][1]

-

Position 3-Methoxy: Sterically crowds the 2-amino group but increases its electron density, enhancing nucleophilicity for cyclization reactions.[1]

-

Position 6-Methoxy: Interactions with the amide carbonyl (via hydrogen bonding or steric twist) can modulate the rotational barrier of the amide bond, influencing receptor binding kinetics in benzamide ligands.

Pharmacophore Analysis & Structural Activity Relationships (SAR)

The biological activity of 2-Amino-3,6-dimethoxybenzamide is rarely intrinsic; rather, it serves as a pro-pharmacophore .[2][1] Its value lies in its transformation into two distinct bioactive classes:

A. The Quinazolinone Route (Kinase & Antimicrobial Targets)

Reaction with aldehydes or carboxylic acid derivatives yields 5,8-dimethoxyquinazolin-4-ones .[2][1]

-

Contrast with Prazosin: Classical alpha-blockers use the 6,7-dimethoxy pattern.[1] The 5,8-substitution alters the shape of the binding pocket interaction, often shifting activity from GPCRs (Alpha-1) to Enzymatic targets (e.g., EGFR, DHFR, or bacterial DNA gyrase).

-

Mechanism: The 5-methoxy group in the quinazolinone core can act as an intramolecular H-bond acceptor, locking the conformation and improving potency against specific kinase domains.[1]

B. The Quinone Route (Antitumor Cytotoxicity)

The 1,4-dimethoxy arrangement (positions 3 and 6 on the benzene ring) is a "masked" quinone.

-

Bioactivation: Under oxidative stress or metabolic activation (CYP450), the methoxy groups can undergo oxidative demethylation to form 2-amino-1,4-benzoquinone derivatives.[1]

-

Mechanism: These quinones act as Michael acceptors, alkylating DNA or generating Reactive Oxygen Species (ROS) via redox cycling, a mechanism shared by antitumor antibiotics like mitomycin C and geldanamycin.[2]

Visualization: Scaffold Divergence & Synthesis

The following diagram illustrates the divergent synthetic pathways and biological outcomes for the 2-Amino-3,6-dimethoxybenzamide scaffold.

Figure 1: Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.[1][3]

Experimental Protocols

Protocol A: Synthesis of 5,8-Dimethoxyquinazolin-4-one Derivatives

Application: Generating libraries for antimicrobial or kinase inhibition screening.[2][1]

Reagents: 2-Amino-3,6-dimethoxybenzamide (1.0 eq), Aromatic Aldehyde (1.0 eq), Sodium Bisulfite (NaHSO₃, 1.5 eq), Dimethylacetamide (DMAc).[1]

-

Preparation: Dissolve 2-Amino-3,6-dimethoxybenzamide (1 mmol) and the appropriate benzaldehyde derivative (1 mmol) in DMAc (5 mL).

-

Cyclization: Add NaHSO₃ (1.5 mmol) and heat the mixture to 120°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL). The precipitate (dihydro-intermediate) may form.[1]

-

Oxidation (if needed): If the product is the dihydroquinazolinone, treat with I₂ or DDQ to aromatize to the final quinazolinone.

-

Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF.

-

Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the amide NH₂ protons and the appearance of the pyrimidine C-2 proton (~8.0–8.5 ppm).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Application: Evaluating the antitumor potential of quinone-derived metabolites.[1]

-

Cell Lines: Use MDA-MB-231 (Breast) and A549 (Lung) cancer lines.[1]

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Dissolve test compounds in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h.

-

Assay: Add MTT reagent (5 mg/mL) to each well. Incubate for 4h.

-

Solubilization: Remove media and add DMSO (100 µL) to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Future Directions & Therapeutic Potential

-

Epigenetic Modulation: The 2-amino-benzamide motif is a known Zinc-Binding Group (ZBG) for Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat).[2][1] The 3,6-dimethoxy substitution could provide isoform selectivity (e.g., HDAC1 vs HDAC6) by altering the steric fit within the enzyme's active site tunnel.

-

Neuropharmacology: While 4,5-dimethoxybenzamides are established antipsychotics, the 3,6-isomers remain under-explored.[2][1] They may offer reduced extrapyramidal side effects (EPS) due to differential binding kinetics at D2 receptors.

-

Antibody-Drug Conjugates (ADCs): The potential to form cytotoxic quinones makes this scaffold a candidate payload for ADCs, where the "masked" toxicity is released only upon lysosomal degradation and oxidative activation inside the tumor cell.

References

-

Chemical Identity & Properties

-

Quinazolinone Biological Activity

-

Benzamide SAR & Dopamine Receptors

-

Quinone Antitumor Mechanisms

Sources

An In-depth Technical Guide to 2-Amino-3,6-dimethoxybenzamide: A Novel Compound with Uncharted History

A Note to the Reader:

Following an exhaustive search of scientific literature, chemical databases, and patent archives, it has been determined that there is no publicly available information regarding the discovery and history of 2-Amino-3,6-dimethoxybenzamide . While the corresponding carboxylic acid, 2-Amino-3,6-dimethoxybenzoic acid, is a known compound with a registered CAS number (50472-10-1), the benzamide derivative appears to be a novel or sparsely documented molecule.

Therefore, it is not possible to provide an in-depth technical guide on its "discovery and history" as initially requested.

However, to provide a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds, we have pivoted to a comprehensive guide on a closely related and well-documented isomer: 2-Amino-4,6-dimethoxybenzamide . The discovery and synthesis of this compound are detailed in patent literature, providing a solid foundation for a technical guide that aligns with the core requirements of the original request.

This guide will delve into the known synthesis, properties, and potential applications of 2-Amino-4,6-dimethoxybenzamide, offering insights that may be applicable to the study and potential future synthesis of the title compound, 2-Amino-3,6-dimethoxybenzamide. We believe this approach will best serve the scientific and research-oriented audience for whom this guide is intended.

An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-4,6-dimethoxybenzamide

Introduction

Substituted benzamides are a significant class of compounds in medicinal chemistry and materials science, with a wide range of biological activities and applications.[1][2][3][4] The strategic placement of functional groups on the benzene ring can dramatically influence the molecule's properties, leading to the development of novel therapeutic agents and functional materials.[5][6][7] 2-Amino-4,6-dimethoxybenzamide is a specific isomer within this class that has been synthesized and patented, indicating its potential as a valuable chemical intermediate. This guide provides a detailed overview of its synthesis, physicochemical properties, and potential areas of application, based on available scientific documentation.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The table below summarizes the key properties of 2-Amino-4,6-dimethoxybenzamide.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | [8] |

| Molecular Weight | 196.21 g/mol | [8] |

| CAS Number | 63920-73-0 | [8] |

| Appearance | Solid | [8] |

| Purity | 97% (as commercially available) | [8] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [8] |

Synthesis of 2-Amino-4,6-dimethoxybenzamide

The synthesis of 2-amino-4,6-dimethoxybenzamide has been described in United States Patent 9,346,743 B2. The patented process outlines a multi-step synthesis starting from 3,5-dimethoxyaniline. This method provides a clear and reproducible pathway for obtaining the target compound.

The synthesis involves the protection of the starting material, followed by a directed ortho-metalation and cyanation, and subsequent deprotection and hydration of the nitrile to the amide.

Caption: A simplified workflow for the synthesis of 2-Amino-4,6-dimethoxybenzamide.

The following protocol is an interpretation of the process described in US Patent 9,346,743 B2.[8]

Step 1: Protection of 3,5-Dimethoxyaniline

-

Rationale: The amino group of the starting material is protected to prevent it from interfering with subsequent reactions, particularly the ortho-metalation step. A common protecting group for anilines is trifluoroacetyl.

-

Procedure:

-

Dissolve 3,5-dimethoxyaniline in a suitable aprotic solvent (e.g., toluene).

-

Add a base, such as triethylamine.

-

Cool the mixture in an ice bath.

-

Slowly add trifluoroacetic anhydride to the cooled solution.

-

Allow the reaction to proceed to completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, work up the reaction mixture to isolate the protected 3,5-dimethoxyaniline.

-

Step 2: Directed ortho-Metalation and Cyanation

-

Rationale: The protecting group directs the deprotonation to the ortho position of the amino group. The resulting aryl anion then reacts with a cyanating agent to introduce the nitrile group.

-

Procedure:

-

Dissolve the protected 3,5-dimethoxyaniline in an anhydrous aprotic solvent (e.g., THF).

-

Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a strong base, such as n-butyllithium.

-

Stir the mixture at low temperature to allow for the formation of the aryl anion.

-

Add a cyanating agent (e.g., cyanogen bromide or tosyl cyanide).

-

Allow the reaction to warm to room temperature and proceed to completion.

-

Quench the reaction and perform an aqueous workup to isolate the cyanated intermediate.

-

Step 3: Deprotection

-

Rationale: The protecting group is removed to reveal the free amino group.

-

Procedure:

-

Dissolve the cyanated intermediate in a suitable solvent.

-

Add a reagent for the removal of the trifluoroacetyl group (e.g., a base like sodium carbonate in methanol/water).

-

Stir the reaction until the deprotection is complete.

-

Isolate the 2-amino-4,6-dimethoxybenzonitrile through extraction and purification.

-

Step 4: Hydration of the Nitrile

-

Rationale: The nitrile group is hydrolyzed to the corresponding primary amide.

-

Procedure:

-

Treat the 2-amino-4,6-dimethoxybenzonitrile with a hydrating agent. The patent suggests that this can be achieved using an acid catalyst.[8]

-

The reaction conditions (temperature, concentration) should be carefully controlled to favor the formation of the amide over the carboxylic acid.

-

Upon completion, neutralize the reaction mixture and isolate the final product, 2-amino-4,6-dimethoxybenzamide.

-

Potential Applications and Future Directions

While specific applications for 2-Amino-3,6-dimethoxybenzamide are not documented, the broader class of substituted benzamides has shown significant utility in various fields:

-

Pharmaceuticals: Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic properties.[1][3][9] The specific substitution pattern of 2-amino-3,6-dimethoxybenzamide could impart novel pharmacological activities, making it a target for future drug discovery efforts.

-

Materials Science: The functional groups present in this molecule (amine, amide, and methoxy groups) offer potential for its use as a monomer in the synthesis of novel polymers or as a building block for functional organic materials.

-

Agrochemicals: Some benzamide derivatives have been developed as herbicides.[10][11]

The synthesis of the title compound, 2-Amino-3,6-dimethoxybenzamide, could likely be achieved through a synthetic route analogous to that of the 4,6-isomer, potentially starting from 2,5-dimethoxyaniline. Further research into this area could open up new avenues for the development of novel compounds with interesting properties.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and properties of 2-Amino-4,6-dimethoxybenzamide, a close structural isomer of the requested but undocumented compound, 2-Amino-3,6-dimethoxybenzamide. The detailed synthetic protocol, based on patent literature, offers a clear pathway for researchers to access this molecule. While the history of 2-Amino-3,6-dimethoxybenzamide remains to be written, the information presented here on its isomer provides a solid foundation and a starting point for future investigations into this intriguing class of substituted benzamides.

References

-

Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. [Link]

-

2-Amino-3,6-dimethoxybenzoic acid (CAS# 50472-10-1). Angene Chemical. [Link]

- Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

-

Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable I Ks Blockers. ACS Publications. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing. [Link]

-

Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

-

Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. Wiley Online Library. [Link]

-

2-Amino-4,6-dimethoxybenzoic acid. PubChem. [Link]

-

Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PMC. [Link]

-

Feature Reviews in Medicinal Chemistry. PMC. [Link]

-

Benzamide – Knowledge and References. Taylor & Francis Online. [Link]

-

selected benzamide derivatives: Topics by Science.gov. Science.gov. [Link]

-

Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. [Link]

-

Medicinal Chemistry Reviews, Volume 59. PMC. [Link]

-

Mini-Reviews in Medicinal Chemistry. Semantic Scholar. [Link]

-

5-Methoxyanthranilic acid. PubChem. [Link]

-

Dicamba basics. Bayer Crop Science Canada. [Link]

-

Chemical Properties of 5-Methoxyanthranilic acid (CAS 6705-03-9). Cheméo. [Link]

Sources

- 1. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design and Synthesis of Substituted N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides as Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Looking back and moving forward in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimization of 2-Amino-3,6-dimethoxybenzamide for In Vitro Assays

Executive Summary & Compound Profile

2-Amino-3,6-dimethoxybenzamide is a specialized substituted benzamide primarily utilized as a chemical intermediate in the synthesis of quinazoline-based pharmaceuticals (e.g., Peraquinsin) and as a fragment in structure-activity relationship (SAR) studies. Unlike fully optimized drugs with established nanomolar potencies, this compound often functions as a chemical probe or molecular fragment . Consequently, it typically requires higher concentration ranges (micromolar) to elicit detectable biological activity in in vitro assays.

This guide provides a standardized framework for solubilizing, dosing, and validating the biological activity of 2-Amino-3,6-dimethoxybenzamide, ensuring reproducibility and scientific rigor.

Compound Snapshot

| Property | Detail |

| CAS Number | 98991-68-5 |

| Molecular Weight | 196.20 g/mol |

| Primary Classification | Benzamide / Anthranilamide Derivative |

| Key Application | Quinazoline synthesis precursor; Pharmacophore fragment |

| Target Class (Potential) | PARP (Poly ADP-ribose polymerase) family; GPCR fragments |

| Solubility | Low in water; Soluble in DMSO (>10 mM) |

Preparation & Solubility Protocol

The reliability of in vitro data hinges on the accuracy of the starting stock solution. Benzamides are prone to precipitation in aqueous media if not properly managed.

Stock Solution Calculation

Objective: Prepare a stable 100 mM stock solution in Dimethyl Sulfoxide (DMSO).

-

Formula:

-

Calculation: To prepare 1 mL of 100 mM stock:

Solubilization Workflow

-

Weighing: Accurately weigh 19.62 mg of 2-Amino-3,6-dimethoxybenzamide into a sterile, amber glass vial (to protect from potential photodegradation).

-

Dissolution: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).

-

Mixing: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Experimental Dosage Strategy

Since 2-Amino-3,6-dimethoxybenzamide is often a scaffold or fragment, it likely lacks the nanomolar affinity of optimized inhibitors. Therefore, a Logarithmic Dose Escalation strategy is required to capture its activity profile.

Recommended Concentration Ranges

-

Primary Screening (Hit Identification): 10 µM – 100 µM

-

Dose-Response (IC50 Determination): 8-point serial dilution from 100 µM down to 0.03 µM.

-

Toxicity Threshold: Concentrations >100 µM may induce non-specific osmotic stress or precipitation; use caution.

Serial Dilution Protocol (3-fold)

This protocol generates an 8-point curve suitable for GraphPad Prism or similar analysis software.

-

Start: Dispense 100 µL of assay medium into columns 2–12 of a 96-well plate.

-

Top Standard: Add 150 µL of 200 µM working solution (2x final concentration) to column 1.

-

Dilution: Transfer 50 µL from column 1 to column 2. Mix by pipetting up and down 3 times.

-

Repeat: Transfer 50 µL from column 2 to column 3, continuing to column 8. Discard the final 50 µL.

-

Final: Columns 9-12 serve as Vehicle Controls (DMSO only) and Positive Controls.

Validated Assay Workflows

Cytotoxicity / Viability Assay (MTS/MTT)

Before assessing efficacy, you must define the non-toxic window.

-

Cell Density: 3,000 – 5,000 cells/well (adherent lines like HeLa or HEK293).

-

Incubation: 24 to 72 hours.

-

Vehicle Control: Normalized to 0.1% DMSO (v/v).

Protocol Logic:

-

Seed cells and allow adherence (24h).

-

Treat with 2-Amino-3,6-dimethoxybenzamide (0.1 µM – 100 µM).

-

Add MTS reagent; incubate 1-4h.

-

Read Absorbance at 490 nm.

-

Decision Gate: If viability drops below 80% at a specific concentration, exclude that dose from functional assays to avoid false positives caused by cell death.

Functional Fragment Screening (Hypothetical PARP/GPCR)

If using this compound as a fragment for PARP inhibition (common for benzamides):

-

Assay Buffer: Tris-HCl (pH 8.0), MgCl₂, PARP enzyme, Biotinylated NAD+.

-

Reaction: Pre-incubate enzyme with compound for 30 mins.

-

Trigger: Add DNA/NAD+ mix.

-

Readout: Chemiluminescence or Colorimetric signal.

-

Reference Standard: Use 3-Aminobenzamide (IC50 ~30 µM) as a positive control for benchmarking potency.

Visualization: Experimental Logic Flow

The following diagram illustrates the decision matrix for optimizing the dosage of this compound.

Figure 1: Decision matrix for determining the optimal working concentration of 2-Amino-3,6-dimethoxybenzamide.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135474663, Peraquinsin. (2-Amino-3,6-dimethoxybenzamide is a structural precursor). Retrieved from [Link]

-

Griffin, R. J., et al. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). (Contextual reference for benzamide/quinazolinone bioactivity). Journal of Medicinal Chemistry. [Link]

Application Note: A Comprehensive Guide to Determining the Solubility of 2-Amino-3,6-dimethoxybenzamide in Various Solvents

Introduction

2-Amino-3,6-dimethoxybenzamide is a chemical compound of interest in pharmaceutical research and development. A thorough understanding of its solubility in a range of solvents is fundamental for its progression through the drug discovery pipeline, from initial screening to formulation development. Low aqueous solubility can lead to poor bioavailability and unpredictable in vitro results, making early characterization of this physicochemical property essential.[1][2] This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 2-Amino-3,6-dimethoxybenzamide. We will delve into the theoretical underpinnings of solubility and present robust, field-proven protocols for both equilibrium and kinetic solubility determination.

The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that a solute will dissolve best in a solvent that has a similar polarity.[3] The molecular structure of 2-Amino-3,6-dimethoxybenzamide, featuring both hydrogen bond donors (the amino and amide groups) and acceptors (the methoxy and carbonyl groups), as well as a non-polar aromatic ring, suggests a nuanced solubility profile across different solvent classes. This document will equip the user with the necessary methodologies to empirically quantify this profile.

Theoretical Framework: Understanding Solubility

The solubility of a compound is a complex interplay of its physicochemical properties and those of the solvent. For 2-Amino-3,6-dimethoxybenzamide, key structural features influencing its solubility include:

-

Hydrogen Bonding: The presence of -NH2 and -CONH2 groups allows for hydrogen bonding with protic solvents (e.g., water, ethanol, methanol).

-

Polarity: The methoxy (-OCH3) and amide (-CONH2) groups impart polarity to the molecule, suggesting potential solubility in polar aprotic solvents (e.g., DMSO, acetonitrile).

-

Aromatic Ring: The benzene ring is hydrophobic and will contribute to solubility in non-polar solvents (e.g., toluene, hexane) through van der Waals interactions.

Given these features, a systematic evaluation of solubility in polar protic, polar aprotic, and non-polar solvents is warranted to establish a comprehensive solubility profile.

Experimental Protocols

Two primary types of solubility are relevant in drug discovery: thermodynamic (or equilibrium) solubility and kinetic solubility.[4]

-

Equilibrium Solubility is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.[4] This is a thermodynamically defined value and is typically determined using the shake-flask method.[3][5]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.[1][2] The concentration at which the compound precipitates is its kinetic solubility. This method is faster and more amenable to high-throughput screening.[2]

Protocol 1: Determination of Equilibrium Solubility via the Shake-Flask Method

This protocol is considered the gold standard for determining the thermodynamic solubility of a compound.[3][6]

Objective: To determine the maximum concentration of 2-Amino-3,6-dimethoxybenzamide that can be dissolved in a specific solvent at a constant temperature when the system is at equilibrium.

Materials:

-

2-Amino-3,6-dimethoxybenzamide (solid powder)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, toluene, hexane)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Amino-3,6-dimethoxybenzamide of known concentrations in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to generate a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of solid 2-Amino-3,6-dimethoxybenzamide to a glass vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.[5]

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][5] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[3] Pre-rinsing the filter with the saturated solution can minimize solute adsorption.[5]

-

Quantification: Analyze the concentration of 2-Amino-3,6-dimethoxybenzamide in the clear filtrate using a validated HPLC method. The concentration is determined by comparing the peak area of the sample to the calibration curve generated from the standard solutions.[3]

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for early drug discovery stages where rapid assessment of a compound's solubility is required.[1][2]

Objective: To determine the concentration at which 2-Amino-3,6-dimethoxybenzamide precipitates from an aqueous buffer following dilution from a DMSO stock solution.

Materials:

-

2-Amino-3,6-dimethoxybenzamide

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

96-well microplates (UV-transparent if using a plate reader)

-

Multi-channel pipette or automated liquid handler

-

Plate shaker

-

Microplate reader with turbidimetric or nephelometric detection capabilities, or an HPLC-UV/MS system.

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Amino-3,6-dimethoxybenzamide in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This creates a range of compound concentrations with a constant, low percentage of DMSO (typically 1-2%).[7]

-

Incubation: Seal the plate and incubate at room temperature (or a specified temperature) on a plate shaker for a defined period (e.g., 1-2 hours).[7]

-

Detection of Precipitation:

-

Turbidimetric Method: Measure the absorbance or light scattering of each well using a plate reader. An increase in turbidity compared to a control (buffer with DMSO only) indicates precipitation. The concentration at which precipitation is first observed is the kinetic solubility.[7]

-

Filtration and Quantification Method: For higher precision, filter the solutions in the 96-well plate using a filter plate.[1] The concentration of the dissolved compound in the filtrate is then quantified by HPLC-UV/MS.[2][4]

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution.

Logical Flow for Kinetic Solubility Assessment

Caption: Decision workflow for Kinetic Solubility measurement.

Data Presentation

All quantitative solubility data for 2-Amino-3,6-dimethoxybenzamide should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of 2-Amino-3,6-dimethoxybenzamide in Various Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Polar Protic | Water (pH 7.4) | 25 | Experimental Value | Calculated Value | Equilibrium |

| Ethanol | 25 | Experimental Value | Calculated Value | Equilibrium | |

| Methanol | 25 | Experimental Value | Calculated Value | Equilibrium | |

| Polar Aprotic | Acetonitrile | 25 | Experimental Value | Calculated Value | Equilibrium |

| DMSO | 25 | Experimental Value | Calculated Value | Equilibrium | |

| Non-polar | Toluene | 25 | Experimental Value | Calculated Value | Equilibrium |

| Hexane | 25 | Experimental Value | Calculated Value | Equilibrium | |

| Aqueous Buffer | PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Kinetic |

Note: This table should be populated with experimentally determined values.

Safety Precautions

When handling 2-Amino-3,6-dimethoxybenzamide and the various solvents, it is crucial to adhere to standard laboratory safety practices. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][8] Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents. Refer to the Safety Data Sheet (SDS) for 2-Amino-3,6-dimethoxybenzamide and each solvent for specific handling and disposal instructions.[8][9]

Conclusion

This application note provides a comprehensive guide for the systematic determination of the solubility of 2-Amino-3,6-dimethoxybenzamide. By employing the detailed protocols for both equilibrium and kinetic solubility, researchers can generate reliable and reproducible data that is critical for informed decision-making in the drug discovery and development process. A thorough understanding of the solubility profile in various solvents will facilitate subsequent formulation and preclinical studies.

References

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

LibreTexts. (2021, March 6). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

-

National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility. [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. [Link]

-

Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]

Sources

- 1. protocols.io [protocols.io]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Application Note: A Robust Protocol for the Synthesis of 2-Amino-3,6-dimethoxybenzamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzamide Scaffold in Medicinal Chemistry

The benzamide structural motif is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities. These compounds are integral to the development of antimicrobial, analgesic, anti-inflammatory, and anticancer agents. Within this important class, 2-aminobenzamides serve as particularly versatile precursors for the synthesis of nitrogen-containing heterocycles, such as quinazolines and quinazolinones, which are themselves privileged scaffolds in drug discovery.

This application note provides a comprehensive, field-proven protocol for the synthesis of derivatives based on the 2-Amino-3,6-dimethoxybenzamide core. We will detail a primary synthetic pathway via an acyl chloride intermediate, which offers high reactivity and broad substrate scope. Additionally, an alternative, "greener" catalytic approach will be discussed. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Primary Synthesis Pathway: The Acyl Chloride Method

The most direct and reliable method for preparing a wide array of benzamide derivatives is the two-step conversion of a benzoic acid to a highly reactive acyl chloride, followed by its amidation with a chosen amine. This approach provides excellent control and generally high yields.

The overall workflow begins with the starting material, 2-Amino-3,6-dimethoxybenzoic acid , and proceeds through the formation of an acyl chloride intermediate, which is then reacted with a primary or secondary amine (R¹R²NH) to yield the final amide product.

Caption: General workflow for the synthesis of 2-Amino-3,6-dimethoxybenzamide derivatives.

Detailed Protocol: Part A - Synthesis of 2-Amino-3,6-dimethoxybenzoyl Chloride

Expertise & Causality: This initial step converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. The hydroxyl group of the carboxylic acid is a poor leaving group; reagents like oxalyl chloride or thionyl chloride transform it into a species that can be easily displaced. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate this transformation via the formation of a Vilsmeier intermediate, which is a more potent acylating agent. Due to its high reactivity and sensitivity to moisture, the resulting acyl chloride is typically not isolated but used immediately in the subsequent step.

Materials and Reagents:

-

2-Amino-3,6-dimethoxybenzoic acid

-

Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF), catalytic amount

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

!!! Safety First !!! Oxalyl chloride and thionyl chloride are corrosive and toxic. They react violently with water to release toxic gases (HCl, CO, CO₂). This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and place it under an inert atmosphere.

-

Reactant Addition: To the flask, add 2-Amino-3,6-dimethoxybenzoic acid (1.0 eq.) and suspend it in anhydrous DCM (approx. 10 mL per gram of acid).

-

Catalyst: Add one drop of DMF as a catalyst.

-

Acylating Agent: While stirring, slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (2.0 eq.) dropwise at room temperature. Vigorous gas evolution will be observed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until the gas evolution ceases and the solid dissolves, indicating the formation of the soluble acyl chloride.

-

Completion: Once the reaction is complete, remove the solvent and any excess reagent in vacuo using a rotary evaporator. The crude 2-Amino-3,6-dimethoxybenzoyl chloride is obtained as a solid or oil and should be used immediately.

Detailed Protocol: Part B - Amidation with Primary and Secondary Amines

Expertise & Causality: The amidation step is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This reaction liberates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, must be included to act as an "acid scavenger."[1] This base neutralizes the HCl as it forms, preventing it from protonating the reactant amine, which would render it non-nucleophilic and halt the reaction.

Materials and Reagents:

-

Crude 2-Amino-3,6-dimethoxybenzoyl chloride (from Part A)

-

Selected primary or secondary amine (1.1 eq.)

-

Triethylamine (TEA) (2.2 eq.)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stir bar, ice bath

Step-by-Step Methodology:

-

Amine Solution: In a separate flask, dissolve the chosen amine (1.1 eq.) and triethylamine (2.2 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Solution: Dissolve the crude acyl chloride from Part A (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Reaction: Add the acyl chloride solution dropwise to the stirred, cooled amine solution over 15-20 minutes.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with a 1 M HCl solution, a saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary: Representative Reaction Parameters

The following table summarizes expected outcomes for the synthesis of various derivatives using the described protocol. Note that reaction times and yields are illustrative and may require optimization.

| Amine Derivative (R¹R²NH) | Product Name | Typical Reaction Time (h) | Expected Yield (%) | Purification Method |

| Benzylamine | 2-Amino-N-benzyl-3,6-dimethoxybenzamide | 6 | 85-95 | Recrystallization |

| Morpholine | (2-Amino-3,6-dimethoxyphenyl)(morpholino)methanone | 4 | 90-98 | Recrystallization |

| Aniline | 2-Amino-3,6-dimethoxy-N-phenylbenzamide | 12 | 75-85 | Column Chromatography |

| Isopropylamine | 2-Amino-N-isopropyl-3,6-dimethoxybenzamide | 8 | 80-90 | Column Chromatography |

Alternative Pathway: Boric Acid Catalyzed Direct Amidation

For laboratories prioritizing greener and more atom-economical methods, direct amidation catalyzed by boric acid offers a compelling alternative. This method avoids the use of harsh chlorinating agents and stoichiometric base.

Trustworthiness & Mechanism: This protocol relies on the Lewis acidity of boric acid to activate the carboxylic acid, likely forming a mixed boronic-carboxylic anhydride. This intermediate is more susceptible to nucleophilic attack by the amine than the free acid. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

Caption: Simplified catalytic cycle for boric acid-mediated direct amidation.

Brief Protocol:

-

Combine 2-Amino-3,6-dimethoxybenzoic acid (1.0 eq.), the desired amine (1.2 eq.), and boric acid (5-10 mol%) in toluene.

-

Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove water.

-

Monitor the reaction by TLC until the starting acid is consumed.

-

Cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate.

-

Purify the resulting amide by recrystallization or chromatography.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed by moisture).2. Insufficient base in amidation.3. Poor quality starting materials. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Use the acyl chloride immediately.2. Use at least 2 equivalents of triethylamine.3. Verify purity of acid and amine. |

| Reaction Stalls (Starting Material Remains) | 1. Sterically hindered amine.2. Low reaction temperature.3. Insufficient reaction time. | 1. Increase reaction time and/or temperature. Consider using a more reactive coupling agent.2. Allow the reaction to proceed at room temperature or with gentle heating.3. Extend the reaction time, monitoring by TLC. |

| Multiple Spots on TLC / Impure Product | 1. Side reactions (e.g., diacylation of the 2-amino group).2. Degradation of starting material or product. | 1. Use controlled, dropwise addition of the acyl chloride at 0 °C. Consider N-protection of the 2-amino group if it remains problematic.2. Avoid excessive heating during reaction or work-up. |

Conclusion

The synthesis of 2-Amino-3,6-dimethoxybenzamide derivatives is readily achievable through robust and scalable chemical protocols. The acyl chloride method provides a highly reliable and versatile route applicable to a wide range of amine nucleophiles. For processes where green chemistry principles are a priority, catalytic direct amidation presents a viable and efficient alternative. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these protocols to generate diverse libraries of benzamide derivatives for applications in drug discovery and materials science.

References

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences. Available at: [Link][2]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link][3]

-

Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. Google Patents. Available at: [4]

-

Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal. Available at: [Link][5]

Sources

- 1. Amides | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

- 5. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Profiling & Quantification of 2-Amino-3,6-dimethoxybenzamide

This Application Note is designed as a definitive technical guide for the analytical characterization of 2-Amino-3,6-dimethoxybenzamide , a critical intermediate in the synthesis of substituted benzamides and phenylpiperazine pharmaceuticals (e.g., Eltoprazine analogs).[1]

Introduction & Physicochemical Context

2-Amino-3,6-dimethoxybenzamide is a highly functionalized aromatic amide. Its structural complexity—featuring a primary amine (

-

Steric Crowding: The 6-methoxy group is ortho to the amide carbonyl, potentially inducing rotational isomers (atropisomerism) at low temperatures.[1]

-

Basicity: The aniline nitrogen (position 2) is weakly basic (pKa

3.5–4.5), while the amide nitrogen is neutral.[1] -

Polarity: The molecule exhibits "push-pull" electronics; the electron-donating methoxy/amino groups increase electron density on the ring, making it susceptible to oxidation.[1]

Analytical Objective: To develop a robust, stability-indicating method capable of separating the target analyte from its precursors (e.g., 2,5-dimethoxyaniline) and potential degradants (hydrolysis to benzoic acid derivatives).

Strategic Method Development (DOT Visualization)

The following decision tree outlines the logic for selecting the appropriate detection mode based on the analytical requirement (Assay vs. Trace Impurity).

Figure 1: Analytical strategy flow for selecting detection and separation modes based on sensitivity requirements.

Method A: HPLC-UV Protocol (Purity & Assay)[2]

This is the "Workhorse Method" for process control.[1] It utilizes a low-pH mobile phase to protonate the aniline amine, ensuring rapid elution and preventing peak tailing caused by silanol interactions.[1]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| System | Agilent 1290 Infinity II or equivalent | Low dispersion required for sharp peaks. |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | End-capped C18 prevents secondary interactions with the basic amine.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid + 10 mM | Low pH suppresses silanol activity; buffer maintains reproducible retention. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol; sharper peaks for aromatics. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Temp | 40°C | Elevated temperature minimizes peak broadening from potential rotamers.[1] |

| Detection | UV at 210 nm (Trace) and 254 nm (Assay) | 210 nm captures the amide; 254 nm is specific to the benzamide core.[1] |

| Injection | 5.0 µL | Low volume prevents solvent effects.[1] |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold (Polar impurities) |

| 2.0 | 5 | End Isocratic Hold |

| 12.0 | 60 | Linear Gradient (Elute Main Peak) |

| 15.0 | 90 | Wash (Elute Dimers/Late eluters) |

| 17.0 | 90 | Hold Wash |

| 17.1 | 5 | Re-equilibration |

| 22.0 | 5 | End of Run |

System Suitability Criteria (Self-Validating)

-

Tailing Factor (

): NMT 1.5 (Critical for amino-compounds). -

Resolution (

): > 2.0 between 2-Amino-3,6-dimethoxybenzamide and its hydrolysis product (2-Amino-3,6-dimethoxybenzoic acid). -

Precision: %RSD < 1.0% for n=6 replicate injections.

Method B: UHPLC-MS/MS Protocol (Trace Analysis)

Used when detecting this molecule as a genotoxic impurity (GTI) in final drug substances, or for cleaning validation.

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode (

). -

Precursor Ion: m/z ~197.1 (Calculated based on MW 196.2).[1]

-

Quantifier Transition:

(Loss of -

Qualifier Transition:

(Loss of amide + methyl).[1]

Sample Preparation (Critical Step)

The solubility of benzamides can be tricky.[1]

-

Stock Prep: Dissolve 10 mg in 10 mL DMSO . (Amides are highly soluble in DMSO).

-

Working Std: Dilute with Water:Acetonitrile (90:10) to match initial mobile phase conditions. Do not use 100% organic diluent as it causes peak distortion.[1]

Mechanism of Separation (Technical Insight)

The separation relies on a balance between Hydrophobic Interaction and Electrostatic Repulsion .[1]

Figure 2: Mechanism of "Silanol Blocking." The Potassium (

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Split Peak | Solvent Mismatch | The sample diluent is too strong (e.g., 100% MeOH). Dilute sample with Mobile Phase A. |

| Peak Tailing | Secondary Silanol Interaction | Ensure pH is < 3.[2]0. If using Formic Acid, switch to Phosphate buffer (stronger ionic strength suppresses tailing). |

| Retention Drift | Amide Hydrolysis | Check autosampler stability. Benzamides can hydrolyze to benzoic acids if left in acidic solution >24hrs. Keep samples at 4°C. |

| Extra Peaks | Oxidation | Anilines oxidize easily.[1] Use amber glassware and analyze immediately after prep. |

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

-

BenchChem Application Note. High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. (2025).[3][4][5][6][7][8] Provides foundational protocols for substituted benzamide purification. [1]

-

Zou, Q., et al. (2016).[9] "Structural elucidation of the impurities in Enzalutamide... and development of HPLC method." Journal of Pharmaceutical and Biomedical Analysis. Demonstrates separation of amide/nitrile impurities on C18 columns.

-

PubChem. 2-Amino-3-methoxybenzamide Compound Summary. National Library of Medicine. Used for physicochemical property estimation (LogP/pKa). [1]

-

Olivier, B., et al. (1990). "Neurochemical profile of eltoprazine." Drug Metabolism and Disposition. Establishes the context of phenylpiperazine/benzamide intermediates.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-amino-N,3-dimethylbenzamide | C9H12N2O | CID 16770689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 2-Amino-3-methoxybenzamide | C8H10N2O2 | CID 18536571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving the yield of 2-Amino-3,6-dimethoxybenzamide synthesis

Technical Support Center: Synthesis of 2-Amino-3,6-dimethoxybenzamide

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Yield Optimization & Troubleshooting Reference Code: TSC-BZ-36DM

Introduction: The Steric Challenge

Welcome to the technical support hub for substituted benzamide synthesis. You are likely targeting 2-Amino-3,6-dimethoxybenzamide , a critical pharmacophore found in antipsychotic and prokinetic agents (e.g., Levosulpiride intermediates).

The Core Problem: This molecule is a tetrasubstituted benzene. The 1-amide and 2-amino groups are flanked by methoxy groups at the 3 and 6 positions. This creates significant steric crowding .

-

The 6-methoxy group shields the carbonyl carbon, hindering nucleophilic attack during amidation.

-

The 3-methoxy group forces the 2-nitro precursor out of planarity, reducing conjugation and slowing down catalytic hydrogenation.

This guide moves beyond standard textbook protocols to address these specific steric and electronic bottlenecks.

Phase 1: The Precursor Stage (Acid Activation)

Target Transformation: 2-Nitro-3,6-dimethoxybenzoic acid

Critical Troubleshooting: "My reaction stalls or yields a black tar."

The formation of the acid chloride is the most common point of failure. Thionyl chloride (

The Protocol Adjustment:

Do not rely on refluxing

| Parameter | Standard Protocol (Fail Risk) | Optimized Protocol (High Yield) |

| Reagent | Neat | |

| Solvent | None (Neat) | Toluene or DCM (Anhydrous) |

| Temp | Reflux ( | |

| Atmosphere | Open/Drying tube | Strict |

Why this works: